L-Thioproline: A Comprehensive Physicochemical and Biological Overview
L-Thioproline: A Comprehensive Physicochemical and Biological Overview
For Researchers, Scientists, and Drug Development Professionals
L-Thioproline, a sulfur-containing analog of the amino acid proline, is a molecule of significant interest in various scientific disciplines, including drug development, biochemistry, and cellular biology. This technical guide provides an in-depth overview of the core physicochemical properties of L-Thioproline, detailed experimental protocols for their determination, and an exploration of its key biological signaling pathways.
Core Physicochemical Properties
L-Thioproline, also known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a heterocyclic compound with the molecular formula C₄H₇NO₂S.[1] Its structure features a five-membered thiazolidine ring, which imparts unique chemical and biological characteristics. A summary of its key physicochemical properties is presented in the tables below.
| Property | Value | Reference |
| Molecular Formula | C₄H₇NO₂S | [1] |
| Molecular Weight | 133.17 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [2] |
| Melting Point | 195-200 °C | [2] |
| pKa (Secondary Amine) | 6.24 | |
| Specific Rotation [α]D²⁰ | -141° (c=1, H₂O) |
| Solvent | Solubility ( g/100 mL) at 25°C | Reference |
| Water | 15.8 | |
| Methanol | 0.85 | |
| Ethanol | 0.38 | |
| Acetone | 0.21 | |
| Acetonitrile | 0.08 |
Experimental Protocols
This section outlines the detailed methodologies for the synthesis of L-Thioproline and the determination of its key physicochemical properties.
Synthesis of L-Thioproline
L-Thioproline is synthesized via a condensation reaction between L-cysteine and formaldehyde.
Materials:
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L-cysteine hydrochloride monohydrate
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Formaldehyde solution (37% w/v)
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Sodium hydroxide (NaOH)
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Hydrochloric acid (HCl)
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Ethanol
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Diethyl ether
Procedure:
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Dissolve L-cysteine hydrochloride monohydrate in deionized water.
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Adjust the pH of the solution to approximately 8.0 with a solution of NaOH.
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Slowly add a stoichiometric amount of formaldehyde solution to the L-cysteine solution while maintaining the pH at 8.0 with the addition of NaOH.
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Stir the reaction mixture at room temperature for 24 hours.
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Acidify the solution to pH 1.0 with HCl to precipitate the product.
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Collect the precipitate by vacuum filtration and wash with cold water.
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Recrystallize the crude product from a hot water/ethanol mixture.
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Wash the purified crystals with diethyl ether and dry under vacuum.
Determination of Melting Point
The melting point of L-Thioproline is determined using the capillary melting point method.
Apparatus:
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Melting point apparatus
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Capillary tubes (sealed at one end)
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Mortar and pestle
Procedure:
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Finely powder a small amount of dry L-Thioproline using a mortar and pestle.
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Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end on a hard surface.
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Place the capillary tube in the heating block of the melting point apparatus.
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Heat the block rapidly to a temperature approximately 15-20°C below the expected melting point.
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Decrease the heating rate to 1-2°C per minute.
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Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting range.
Determination of Solubility (Static Gravimetric Method)
The solubility of L-Thioproline in various solvents is determined using the static gravimetric method.
Apparatus:
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Thermostatically controlled water bath with shaker
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Analytical balance
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Vials with screw caps
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Syringe filters (0.45 µm)
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Drying oven
Procedure:
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Prepare saturated solutions by adding an excess amount of L-Thioproline to a known volume of the desired solvent in a sealed vial.
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Equilibrate the vials in a thermostatically controlled water bath shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
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After equilibration, allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
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Carefully withdraw a known volume of the supernatant using a pre-weighed syringe fitted with a 0.45 µm filter.
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Dispense the filtered solution into a pre-weighed container.
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Determine the weight of the solution.
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Evaporate the solvent in a drying oven at a temperature below the decomposition point of L-Thioproline until a constant weight of the solid residue is obtained.
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Calculate the solubility as the mass of the dissolved L-Thioproline per volume or mass of the solvent.
Determination of Specific Rotation
The specific rotation of L-Thioproline is measured using a polarimeter.
Apparatus:
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Polarimeter with a sodium D-line lamp (589 nm)
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Polarimeter cell (1 dm path length)
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Volumetric flask
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Analytical balance
Procedure:
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Accurately weigh a known mass of L-Thioproline and dissolve it in a known volume of deionized water in a volumetric flask to prepare a solution of known concentration (e.g., 1 g/100 mL).
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Calibrate the polarimeter with the solvent (deionized water) to obtain a zero reading.
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Rinse and fill the polarimeter cell with the L-Thioproline solution, ensuring no air bubbles are present.
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Place the cell in the polarimeter and measure the observed optical rotation (α).
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Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
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α is the observed rotation in degrees.
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l is the path length of the cell in decimeters (dm).
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c is the concentration of the solution in g/mL.
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Biological Signaling Pathways and Experimental Workflows
L-Thioproline exhibits several important biological activities, primarily related to its antioxidant properties and its influence on cell cycle progression.
Antioxidant Activity via Sacrificial Oxidation
L-Thioproline has been shown to protect cells from oxidative stress. This protective effect is attributed to its ability to act as a sacrificial antioxidant. Reactive oxygen species (ROS) can oxidize the sulfur atom in the thiazolidine ring of L-Thioproline, thereby neutralizing the ROS and preventing them from damaging cellular components like DNA, proteins, and lipids.
Caption: Sacrificial oxidation of L-Thioproline by ROS.
Metabolic Conversion to L-Cysteine by PYCR Enzymes
L-Thioproline can be metabolized in the body by Pyrroline-5-Carboxylate Reductase (PYCR) enzymes, specifically PYCR1 and PYCR2. These enzymes catalyze the NAD(P)⁺-dependent oxidation of L-Thioproline to produce L-cysteine. This metabolic pathway not only serves as a detoxification route for L-Thioproline but also provides a source of the crucial amino acid L-cysteine, which is a precursor for the synthesis of the major intracellular antioxidant, glutathione.
Caption: Metabolic conversion of L-Thioproline to L-Cysteine.
Inhibition of G1/S Phase Transition in the Cell Cycle
L-Thioproline has been observed to affect the proliferation of certain cancer cells, such as HeLa cells, by inhibiting the transition from the G1 to the S phase of the cell cycle. This effect is associated with a reduction in DNA synthesis. The proposed mechanism involves the inhibition of Na⁺ uptake at the beginning of the G1 phase and a delay and elevation of the S-specific cyclic AMP (cAMP) peak.
Caption: L-Thioproline's inhibition of the G1/S cell cycle transition.
Experimental Workflow for Assessing Biological Activity
A general experimental workflow to investigate the biological effects of L-Thioproline on a specific cell line is outlined below.
Caption: General workflow for studying L-Thioproline's bioactivity.
